

Application Notes and Protocols for 19-Methyltetracosanoyl-CoA in Lipidomics Research

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Compound of Interest

Compound Name: 19-Methyltetracosanoyl-CoA

Cat. No.: B15549254

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Introduction

19-Methyltetracosanoyl-CoA is a branched-chain very-long-chain acyl-coenzyme A (VLCFA-CoA). While specific research on this particular molecule is limited, its structural characteristics suggest a significant role in lipid metabolism and cellular signaling, analogous to other studied VLCFAs. Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are integral components of cellular lipids like sphingolipids and glycerophospholipids and are precursors for various lipid mediators.^{[1][2][3][4]} The presence of a methyl branch in **19-Methyltetracosanoyl-CoA** suggests it may be involved in specific metabolic pathways and could serve as a biomarker for certain physiological or pathological states.

These application notes provide a comprehensive guide for the study of **19-Methyltetracosanoyl-CoA** in a lipidomics context, from sample preparation to advanced analytical techniques. The protocols provided are based on established methods for the analysis of VLCFAs and long-chain acyl-CoAs and can be adapted for this specific molecule.

Potential Applications in Lipidomics Research

- **Biomarker Discovery:** Altered levels of specific VLCFAs are associated with various metabolic and genetic disorders.^[5] Investigating the abundance of **19-**

Methyltetracosanoyl-CoA in different biological samples could lead to the discovery of novel biomarkers for diseases such as metabolic syndrome, neurodegenerative disorders, and certain cancers.

- **Understanding Metabolic Pathways:** As an activated form of a branched-chain VLCFA, **19-Methyltetracosanoyl-CoA** is an intermediate in fatty acid metabolism.[6][7] Studying its synthesis, degradation, and incorporation into complex lipids can provide insights into the regulation of these pathways.
- **Drug Development:** Targeting the enzymes involved in the metabolism of VLCFAs is a potential therapeutic strategy for various diseases.[5] **19-Methyltetracosanoyl-CoA** can be used as a substrate or standard in assays designed to screen for inhibitors or activators of these enzymes.
- **Nutritional Science:** The levels of branched-chain fatty acids can be influenced by diet. Research into **19-Methyltetracosanoyl-CoA** could help elucidate the impact of dietary components on lipid metabolism and overall health.

Experimental Protocols

Sample Preparation for 19-Methyltetracosanoyl-CoA Analysis

The accurate quantification of acyl-CoAs from biological matrices is challenging due to their low abundance and instability. The following protocols are adapted from established methods for long-chain acyl-CoA extraction.[8][9]

Protocol 1.1: Extraction from Cultured Cells

- **Cell Harvesting:**
 - Rinse confluent cell monolayers (e.g., in a 100 mm plate) once with 10 mL of ice-cold phosphate-buffered saline (PBS).
 - Add 3 mL of ice-cold PBS to the plate and scrape the cells. Transfer the cell suspension to a 15 mL polypropylene centrifuge tube.

- Rinse the plate with an additional 3 mL of ice-cold PBS and add to the centrifuge tube.
- Centrifuge at 1,000 rpm for 5 minutes at 4°C.
- Lysis and Extraction:
 - Aspirate the supernatant and resuspend the cell pellet in 300 µL of ice-cold deionized water containing 0.6% formic acid.
 - Reserve a small aliquot for protein quantification.
 - Add 270 µL of acetonitrile, vortex, and sonicate to ensure homogeneity.
- Storage:
 - Store the extract upright at -80°C until analysis.

Protocol 1.2: Extraction from Tissue Samples

- Tissue Homogenization:
 - Place ~40 mg of frozen tissue in a tube with 0.5 mL of freshly prepared 100 mM potassium phosphate monobasic (KH₂PO₄, pH 4.9).[8]
 - Add 0.5 mL of a solvent mixture of acetonitrile:2-propanol:methanol (3:1:1) containing an appropriate internal standard (e.g., Heptadecanoyl-CoA).[8][9]
 - Homogenize the sample twice on ice using a suitable homogenizer.[8]
- Extraction:
 - Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g at 4°C for 10 minutes.[8]
 - The supernatant contains the acyl-CoAs.
- Solid-Phase Extraction (SPE) for Cleanup (Optional but Recommended):

- Condition an Oasis HLB 1 cm³ (30 mg) cartridge with 3 mL of acetonitrile and then 2 mL of 25 mM KH₂PO₄.
- Load 4 mL of the tissue extract onto the cartridge.
- Wash the cartridge with 4 mL of water.
- Elute the acyl-CoAs with 0.5 mL of a 40:60 acetonitrile/water solution containing 15 mM ammonium hydroxide.
- Dilute the eluate with 2.5 mL of water before analysis.

Quantification by UPLC-MS/MS

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice for the sensitive and specific quantification of long-chain acyl-CoAs.[\[8\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Protocol 2.1: UPLC-MS/MS Analysis

- Chromatographic Separation:
 - Column: ACQUITY UPLC BEH C8, 1.7 μm, 2.1 x 150 mm (or equivalent).[\[8\]](#)
 - Mobile Phase A: 15 mM Ammonium hydroxide in water.[\[8\]](#)
 - Mobile Phase B: 15 mM Ammonium hydroxide in acetonitrile.[\[8\]](#)
 - Flow Rate: 0.4 mL/min.[\[8\]](#)
 - Gradient:
 - Start at 20% B.
 - Increase to 45% B over 2.8 minutes.
 - Decrease to 25% B over 0.2 minutes.
 - Increase to 65% B over 1 minute.

- Decrease to 20% B over 0.5 minutes.[8]
- Mass Spectrometry Detection:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).[8][10]
 - Analysis Mode: Selected Reaction Monitoring (SRM).[8]
 - SRM Transitions: To be determined by infusing a standard of **19-Methyltetracosanoyl-CoA**. A common fragmentation pattern for acyl-CoAs involves the neutral loss of the phosphopantetheine group. The precursor ion would be $[M+H]^+$, and the product ion would correspond to the acyl-pantetheine fragment.

Data Presentation

The following tables provide representative data for the analysis of long-chain acyl-CoAs, which can be used as a reference for setting up quantitative experiments for **19-Methyltetracosanoyl-CoA**.

Table 1: UPLC-MS/MS Parameters for Representative Long-Chain Acyl-CoAs

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Retention Time (min)
Palmitoyl-CoA (C16:0)	1004.5	497.2	40	3.5
Stearoyl-CoA (C18:0)	1032.6	525.3	42	4.1
Oleoyl-CoA (C18:1)	1030.6	523.3	42	3.9
Lignoceroyl-CoA (C24:0)	1116.8	609.5	50	5.8
19-Methyltetracosanoyl-CoA (C25:0, branched)	1130.8 (Predicted)	To be determined	To be determined	To be determined

Note: The values for **19-Methyltetracosanoyl-CoA** are predicted and need to be experimentally determined.

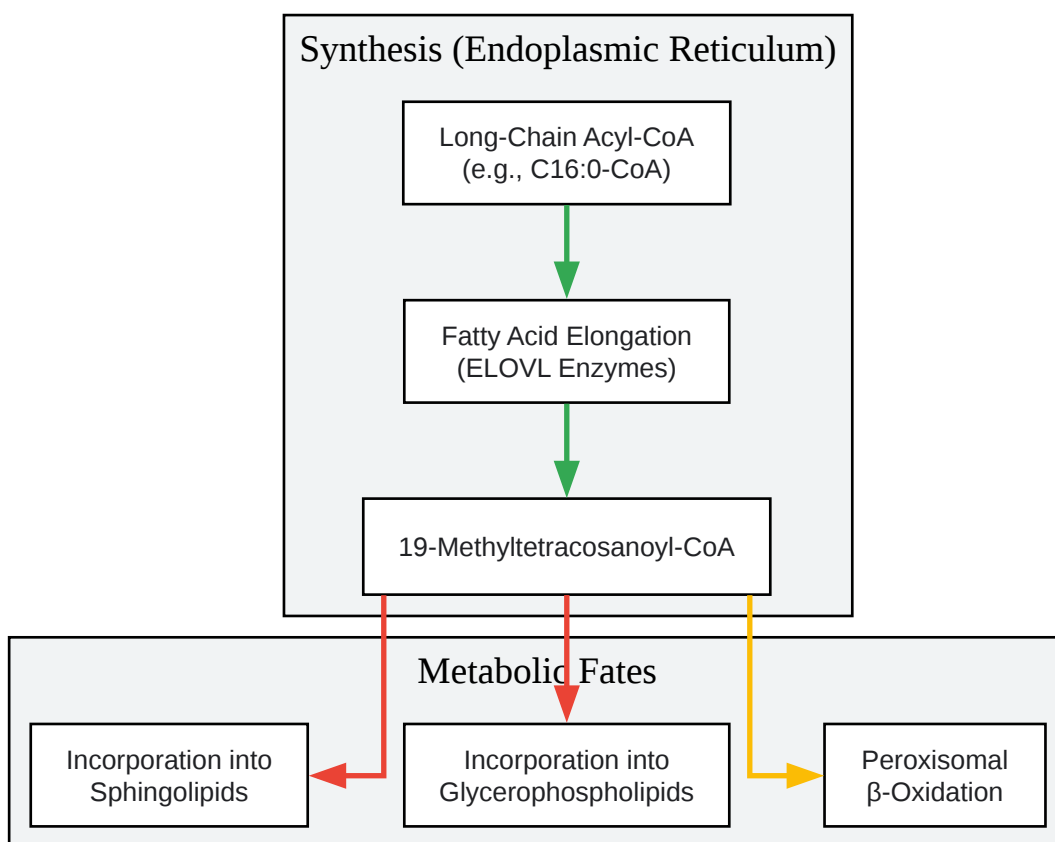
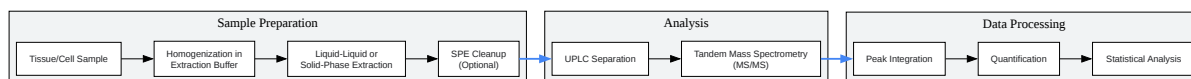
Table 2: Representative Quantification of VLCFAs in Human Plasma

Very-Long-Chain Fatty Acid	Concentration Range (µM)
Docosanoic Acid (C22:0)	10 - 50
Tetracosanoic Acid (C24:0)	15 - 60
Hexacosanoic Acid (C26:0)	0.5 - 2.0
19-Methyltetracosanoic Acid	To be determined

Source: Adapted from typical values found in human plasma. Specific concentrations of the free fatty acid form of **19-Methyltetracosanoyl-CoA** would need to be established through targeted analysis.[\[5\]](#)

Visualizations

Signaling Pathways and Workflows



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